molecular formula C21H24N2O3 B2452417 (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034446-67-6

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2452417
M. Wt: 352.434
InChI Key: JVJUXTQEEMVUPQ-UHFFFAOYSA-N
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Description

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, which make it a promising candidate for the development of new drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for '(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-phenyltetrahydro-2H-pyran-4-ol, which is synthesized from benzaldehyde and 2-methyl-1,3-propanediol. The second intermediate is 3-(pyridin-4-yloxy)pyrrolidine, which is synthesized from pyridine-4-carboxylic acid and 1-(2-hydroxyethyl)pyrrolidine. These two intermediates are then coupled using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.

Starting Materials
Benzaldehyde, 2-methyl-1,3-propanediol, Pyridine-4-carboxylic acid, 1-(2-hydroxyethyl)pyrrolidine, N,N'-dicyclohexylcarbodiimide (DCC)

Reaction
Synthesis of 4-phenyltetrahydro-2H-pyran-4-ol:, Step 1: Benzaldehyde is reacted with 2-methyl-1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid to form 4-phenyltetrahydro-2H-pyran-4-ol., Synthesis of 3-(pyridin-4-yloxy)pyrrolidine:, Step 1: Pyridine-4-carboxylic acid is reacted with 1-(2-hydroxyethyl)pyrrolidine in the presence of a coupling reagent such as DCC to form 3-(pyridin-4-yloxy)pyrrolidine., Coupling of intermediates to form final product:, Step 1: 4-phenyltetrahydro-2H-pyran-4-ol and 3-(pyridin-4-yloxy)pyrrolidine are reacted in the presence of a coupling reagent such as DCC to form the final product, '(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone'.

Mechanism Of Action

The mechanism of action of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, cancer cell growth, and viral replication. This compound has been shown to target specific receptors and signaling pathways, which makes it a selective and effective therapeutic agent.

Biochemical And Physiological Effects

The biochemical and physiological effects of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of viral replication. This compound has also been shown to have a positive effect on the immune system, which makes it a potential candidate for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

The advantages of using (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone in lab experiments include its high potency, selectivity, and specificity. However, the limitations include its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for the research and development of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone. These include:
- Further studies on the mechanism of action and the specific targets of this compound.
- Development of new derivatives and analogs of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone with improved pharmacological properties.
- Clinical trials to evaluate the safety and efficacy of this compound for the treatment of various diseases.
- Exploration of the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a promising compound with potential applications in the field of medicine. Its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments make it a promising candidate for further research and development.

Scientific Research Applications

The compound (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for the development of new drugs.

properties

IUPAC Name

(4-phenyloxan-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-20(21(9-14-25-15-10-21)17-4-2-1-3-5-17)23-13-8-19(16-23)26-18-6-11-22-12-7-18/h1-7,11-12,19H,8-10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJUXTQEEMVUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

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